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molecular formula C9H12N2O2 B1307710 Ethyl 2-amino-2-(pyridin-2-yl)acetate CAS No. 55243-15-7

Ethyl 2-amino-2-(pyridin-2-yl)acetate

Cat. No. B1307710
M. Wt: 180.2 g/mol
InChI Key: NAEPNWOYOBQMBP-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

10% Palladium on carbon (100 mg) was added to a solution of ethyl (2Z)-(hydroxyimino)(pyridin-2-yl)ethanoate (592 mg, 2.67 mmol) in ethanol (20 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 3 h, the mixture was filtered and concentrated to give the title compound (500 mg). MS 181.17 (M+1)
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O/[N:2]=[C:3](/[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)\[C:4]([O:6][CH2:7][CH3:8])=[O:5]>[Pd].C(O)C>[NH2:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
O\N=C(/C(=O)OCC)\C1=NC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (3×)
ADDITION
Type
ADDITION
Details
back-filled with hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C(=O)OCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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